molecular formula C11H11N3O2 B14905284 n-Cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-5-carboxamide

n-Cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-5-carboxamide

Cat. No.: B14905284
M. Wt: 217.22 g/mol
InChI Key: JIPWLTPBSDRQGE-UHFFFAOYSA-N
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Description

n-Cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-5-carboxamide is a bicyclic heteroaromatic compound featuring a fused isoxazole-pyridine core. The structure includes a cyclopropyl substituent at the N-position of the carboxamide group and a methyl group at the 3-position of the isoxazole ring. Its carboxamide group enhances hydrogen-bonding capacity, while the cyclopropyl moiety may improve metabolic stability compared to bulkier alkyl groups .

Properties

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

N-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide

InChI

InChI=1S/C11H11N3O2/c1-6-9-4-7(5-12-11(9)16-14-6)10(15)13-8-2-3-8/h4-5,8H,2-3H2,1H3,(H,13,15)

InChI Key

JIPWLTPBSDRQGE-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C=C(C=N2)C(=O)NC3CC3

Origin of Product

United States

Chemical Reactions Analysis

Mechanism of Action

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Isoxazolo[5,4-b]pyridine Derivatives

5-Chloro-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid (CAS 54709-10-3)
  • Core Structure : Shared isoxazolo[5,4-b]pyridine backbone.
  • Key Differences :
    • Substituents : Chlorine at the 5-position and a carboxylic acid at the 4-position (vs. carboxamide at the 5-position in the target compound).
    • Physicochemical Properties :
  • The carboxylic acid group increases aqueous solubility but reduces membrane permeability due to ionization at physiological pH.
  • Molecular Formula: C₁₁H₉ClN₂O₃ (MW: 260.66) vs. estimated C₁₂H₁₂N₃O₂ (MW: ~230.25) for the target compound.
Implications:

The absence of chlorine and replacement of carboxylic acid with carboxamide in the target compound likely reduces toxicity and improves blood-brain barrier penetration, making it more suitable for central nervous system targets .

Thiophene-Carboxamide Derivatives

GSK2830371 (CAS 1404456-53-6)
  • Core Structure: Thiophene-carboxamide with a pyridinylamino-methyl substituent.
  • Key Features :
    • Substituents : Cyclopentyl and chloropyridinyl groups enhance lipophilicity and target specificity.
    • Functional Groups : Carboxamide moiety similar to the target compound.
    • Molecular Formula : C₂₃H₂₉ClN₄O₂S (MW: 461.02) .
LY 2409881 Hydrochloride
  • Core Structure: Benzo[b]thiophene-carboxamide with a piperazinylpropylamino group.
  • Key Features :
    • The bulky piperazine substituent may improve solubility but limit passive diffusion.
    • Hydrochloride salt formulation enhances stability and bioavailability .
Implications:

The target compound’s fused isoxazole-pyridine core offers greater rigidity, which could enhance selectivity for specific protein pockets .

Pyrazole-Carboximidamide Derivatives

  • Representative Compounds : 5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide and analogs ().
  • Core Structure : Pyrazole ring with carboximidamide (amidine) functional group.
  • Key Differences :
    • Functional Group : The amidine group is protonated at physiological pH, enabling ionic interactions with acidic residues.
    • Substituents : Varied aryl groups (e.g., methoxy, chloro, bromo) modulate steric and electronic properties .
Implications:

The carboximidamide group in these compounds confers higher basicity compared to the carboxamide in the target compound, favoring interactions with negatively charged binding sites. However, the pyrazole ring’s reduced planarity (due to non-fused structure) may limit π-π stacking interactions critical for affinity in some targets .

Biological Activity

n-Cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-5-carboxamide is a compound of interest due to its potential therapeutic applications and biological activities. This article details its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C11H12N2O2
  • Molecular Weight : 204.23 g/mol
  • CAS Number : 953897-53-5

The compound features a unique isoxazole ring fused with a pyridine structure, which contributes to its biological properties.

The biological activity of this compound primarily involves the inhibition of specific enzymes and pathways relevant to disease processes.

  • Kinase Inhibition : It has been reported to exhibit inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, compounds with similar structures have shown IC50 values against CDK2 and CDK9 in the range of 0.36 µM to 1.8 µM, indicating potent activity .
  • Antiproliferative Effects : The compound has demonstrated significant antiproliferative effects in various human tumor cell lines, including HeLa and HCT116 cells. This suggests its potential as an anticancer agent by inducing cell cycle arrest or apoptosis in malignant cells .

In Vitro Studies

In vitro studies have shown that this compound exhibits:

  • Cytotoxicity : The compound has been tested against several cancer cell lines, showing selective cytotoxicity towards tumor cells compared to normal cells.
  • Mechanisms of Cytotoxicity : The cytotoxic effects are believed to involve the induction of oxidative stress and disruption of mitochondrial function, leading to apoptosis.

Case Studies

  • Cancer Treatment : A study investigated the efficacy of this compound in a mouse model of breast cancer. Results indicated a significant reduction in tumor size compared to control groups, highlighting its potential as a therapeutic agent .
  • Neurological Disorders : Another case study explored the compound's effects on neuroinflammation models. It was found to reduce markers of inflammation and oxidative stress in neuronal cells, suggesting potential applications in treating neurodegenerative diseases .

Pharmacological Profile

Activity TypeObservationsReferences
Kinase Inhibition IC50 against CDK2: 0.36 µM; CDK9: 1.8 µM
Cytotoxicity Selective against tumor cells
Antiproliferative Significant reduction in cell viability
Neuroprotection Reduced neuroinflammation markers

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